N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0745467
InChI:
InChI=1S/C21H17NO4/c1-24-18-7-3-2-6-16(18)21(23)22-15-10-11-17-14(12-15)13-25-19-8-4-5-9-20(19)26-17/h2-12H,13H2,1H3,(H,22,23)
SMILES:
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3
Molecular Formula:
C21H17NO4
Molecular Weight:
347.4 g/mol
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide
CAS No.:
Cat. No.: VC0745467
Molecular Formula: C21H17NO4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17NO4 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C21H17NO4/c1-24-18-7-3-2-6-16(18)21(23)22-15-10-11-17-14(12-15)13-25-19-8-4-5-9-20(19)26-17/h2-12H,13H2,1H3,(H,22,23) |
| Standard InChI Key | JVUZOOJQUHUMJZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator